Bicyclo[1.1.1]pentane, 1,3-dichloro-
Description
Historical Context and Development of Bicyclo[1.1.1]pentane Chemistry
The journey of Bicyclo[1.1.1]pentane chemistry began in 1964 when Kenneth B. Wiberg and his colleagues reported the first synthesis of the parent hydrocarbon. nih.gov At the time, it was a synthetic curiosity, a testament to the ability to construct highly strained molecules. nih.govacs.org For several decades, the study of BCPs remained a niche area, largely due to the synthetic challenges involved in their preparation.
A major breakthrough occurred in 1982 with the synthesis of [1.1.1]propellane by Wiberg and Walker. wikipedia.orgwikipedia.org This exceptionally strained molecule, with its "inverted" tetrahedral geometry at the bridgehead carbons, proved to be the most versatile precursor for BCP derivatives. wikipedia.orgthieme.de The central carbon-carbon bond of [1.1.1]propellane is highly reactive and susceptible to cleavage by radicals or anions, providing a direct route to 1,3-disubstituted BCPs. acs.orgthieme-connect.com A more practical and scalable synthesis of [1.1.1]propellane was later developed by Szeimies and others, which has greatly facilitated the widespread investigation and application of BCPs. acs.orgwikipedia.org
Significance of the Bicyclo[1.1.1]pentane Scaffold in Advanced Molecular Design
The rigid, cage-like structure of the BCP core provides a unique platform for positioning substituents in three-dimensional space. Its bridgehead positions offer a linear, rigid linker, a feature that has proven invaluable in various areas of chemical science.
Utility as Saturated Bioisosteres in Chemical Compound Design
Perhaps the most significant application of the BCP scaffold is its role as a saturated bioisostere. nih.govacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The BCP moiety has been successfully employed as a non-classical bioisostere for several common chemical motifs:
para-substituted Phenyl Rings: The 1,3-disubstituted BCP scaffold perfectly mimics the linear geometry and substituent exit vectors of a para-substituted benzene (B151609) ring. nih.govresearchgate.net Replacing a flat aromatic ring with a three-dimensional, sp³-rich BCP cage can significantly improve a drug candidate's physicochemical properties. nih.govsemanticscholar.org These improvements often include enhanced aqueous solubility, increased metabolic stability, and reduced toxicity, while maintaining or even improving biological activity. researchgate.netacs.org
Alkynes: The rigid, linear arrangement of the bridgehead carbons in a 1,3-disubstituted BCP makes it an excellent mimic for an internal alkyne. nih.govacs.org
tert-Butyl Groups: The bulky, three-dimensional nature of the BCP cage also allows it to serve as a bioisostere for the tert-butyl group. acs.orgthieme-connect.com
The utility of BCPs as bioisosteres is underscored by their increasing presence in pharmaceutical research and patent literature. nih.govsemanticscholar.orgnih.gov
| Feature | Bicyclo[1.1.1]pentane-1,3-diyl | para-Phenylene |
| Hybridization | sp³ | sp² |
| Geometry | Three-Dimensional, Rigid | Planar |
| Bridgehead Distance (C1-C3) | ~1.87 Å | ~2.8 Å |
| Solubility | Generally Higher | Generally Lower |
| Metabolic Stability | Generally Higher | Prone to oxidation |
Contribution to Three-Dimensional Chemical Space Exploration
The concept of "escaping from flatland" has gained significant traction in medicinal chemistry. nih.govsemanticscholar.orgacs.org This strategy involves moving away from the predominantly flat, aromatic structures that have historically dominated drug discovery and exploring more three-dimensional molecular architectures. Increasing the fraction of sp³-hybridized carbons in a molecule is often associated with improved clinical success rates.
Bicyclo[1.1.1]pentane is a quintessential tool for this exploration. acs.org Its rigid, well-defined three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling a more nuanced interaction with biological targets like proteins and enzymes. This foray into 3D chemical space opens up new possibilities for designing novel drugs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Applications in Supramolecular Chemistry and Materials Science
The unique structural properties of the BCP scaffold extend its utility beyond medicinal chemistry into the realms of supramolecular chemistry and materials science. eventsair.comdiva-portal.orgnih.gov The rigid, linear linkage provided by the 1,3-disubstituted BCP core makes it an ideal building block, or "tecton," for constructing well-defined molecular architectures. eventsair.com
Applications in this area include:
Molecular Rods: The BCP unit can act as a rigid, non-conjugated spacer to create linear, rod-like molecules.
Polymers: [1.1.1]Propellane can undergo polymerization to form "staffanes," which are polymers consisting of repeating BCP units. wikipedia.org
Molecular Wires: BCP moieties have been incorporated into polyphenylene wires as electronically isolating units. diva-portal.orgnih.gov
Crystal Engineering: The defined geometry of BCP derivatives allows for predictable packing in the solid state, making them useful for designing crystalline materials with specific properties.
While there is a significant body of research on various BCP derivatives, specific information on Bicyclo[1.1.1]pentane, 1,3-dichloro- is limited in the scientific literature. However, its synthesis can be inferred from methods used for other 1,3-dihalo-BCPs, such as the diiodo derivative, which is prepared from [1.1.1]propellane and iodine. orgsyn.org The properties and reactivity of the 1,3-dichloro derivative would be expected to be influenced by the strong electron-withdrawing nature of the chlorine atoms at the bridgehead positions, making it a potentially valuable intermediate for further functionalization through nucleophilic substitution reactions. Studies on bridge-chlorinated BCPs have shown that the bicyclic cage is stable to chlorination conditions and that chlorine substitution impacts the cage geometry, for instance by increasing the interbridgehead distance. acs.org These findings suggest that 1,3-dichloro-bicyclo[1.1.1]pentane would be a stable, yet reactive, building block for advanced molecular design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichlorobicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2/c6-4-1-5(7,2-4)3-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVXJCKPLNRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442969 | |
| Record name | Bicyclo[1.1.1]pentane, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-43-0 | |
| Record name | Bicyclo[1.1.1]pentane, 1,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Bicyclo 1.1.1 Pentane Frameworks: Emphasis on Halogenated Derivatives
Assembly of the Bicyclo[1.1.1]pentane Core via [1.1.1]Propellane Ring-Opening
The most prevalent method for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes involves the ring-opening of the highly strained central bond of [1.1.1]propellane. This versatile intermediate reacts with a variety of reagents through radical, anionic, and transition metal-mediated pathways.
Radical-Mediated Additions to [1.1.1]Propellane
Radical additions to [1.1.1]propellane are a common and effective method for the synthesis of 1,3-disubstituted BCPs. This approach typically involves the generation of a radical species that adds to one of the bridgehead carbons of propellane, cleaving the central bond and forming a bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by another reagent.
For the synthesis of 1,3-dichlorobicyclo[1.1.1]pentane, a plausible, though not widely reported, method would involve the reaction of [1.1.1]propellane with a chlorine atom source. Reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV irradiation could potentially initiate a radical chain reaction. The reaction of [1.1.1]propellane with sulfonyl chlorides has been shown to produce both expected and unexpected products, suggesting that the reaction pathway can be complex. For instance, reactions with TsCl and MsCl under UV irradiation have been reported. While direct radical addition of elemental chlorine has not been extensively detailed for the synthesis of the 1,3-dichloro derivative, the analogous reaction with iodine to form 1,3-diiodobicyclo[1.1.1]pentane is a well-established and high-yielding process. This suggests that a radical pathway with a suitable chlorine source is mechanistically feasible.
However, a significant challenge in the direct radical chlorination of [1.1.1]propellane is the potential for oligomerization, forming [n]staffanes, which are oligomers of BCP units. Controlling the stoichiometry and reaction conditions would be crucial to favor the formation of the monomeric 1,3-dichloro-BCP.
Anionic and Organometallic Addition Reactions with [1.1.1]Propellane
The addition of anionic and organometallic reagents to [1.1.1]propellane provides another key route to 1,3-disubstituted BCPs. This method involves the nucleophilic attack of an anion on a bridgehead carbon, leading to the formation of a bicyclo[1.1.1]pentyl anion, which can then be trapped with an electrophile.
The synthesis of 1,3-dichlorobicyclo[1.1.1]pentane via this pathway would conceptually involve the addition of a chloride anion to [1.1.1]propellane, followed by trapping of the resulting BCP anion with an electrophilic chlorine source. However, the nucleophilicity of the chloride ion is relatively low, and its direct addition to [1.1.1]propellane is not a commonly reported transformation. More typically, organometallic reagents such as organolithiums or Grignard reagents are used to open the propellane ring, followed by subsequent functionalization. A hypothetical route could involve the addition of an organometallic reagent to [1.1.1]propellane, followed by quenching the resulting BCP-metal species with a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS). This two-step approach would likely yield a 1-organo-3-chloro-BCP rather than the desired 1,3-dichloro derivative.
Transition Metal-Catalyzed Approaches to Bicyclo[1.1.1]pentanes
Transition metal catalysis offers a range of possibilities for the functionalization of [1.1.1]propellane. These methods can proceed through various mechanisms, including oxidative addition and reductive elimination pathways, to form new carbon-carbon and carbon-heteroatom bonds at the bridgehead positions.
The synthesis of 1,3-disubstituted BCPs can be achieved through cross-coupling reactions using transition metal catalysts. Two main strategies are employed: one starting from nucleophilic BCPs and the other from electrophilic BCPs. For the synthesis of 1,3-dichlorobicyclo[1.1.1]pentane, a transition metal-catalyzed approach could be envisioned, for example, through a C-H activation and chlorination of the parent bicyclo[1.1.1]pentane. However, direct C-H functionalization of the strong bridgehead C-H bonds of BCPs is challenging. Alternatively, a cross-coupling reaction of a 1,3-dimetallated BCP intermediate with a chlorine source could be a possibility, though the synthesis of such a dimetallated species is not straightforward. While transition metal catalysis is powerful for creating complex BCP derivatives, its application for the direct synthesis of 1,3-dichlorobicyclo[1.1.1]pentane is not well-established.
Photochemical Synthesis of Bicyclo[1.1.1]pentane Scaffolds
Photochemical methods are instrumental in the synthesis of the BCP core, often starting from [1.1.1]propellane. These reactions can be highly efficient and allow for the introduction of various functional groups.
A notable example is the photochemical reaction between [1.1.1]propellane and diacetyl to produce 1,3-diacetylbicyclo[1.1.1]pentane. This diketone can then be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction. While this demonstrates the utility of photochemistry in BCP synthesis, a direct photochemical route to 1,3-dichlorobicyclo[1.1.1]pentane from [1.1.1]propellane and a chlorine source would likely proceed via a radical mechanism, as discussed in section 2.1.1.
Flow chemistry has emerged as a powerful tool for the scalable synthesis of BCP derivatives. Continuous flow processes can improve safety, reproducibility, and throughput. The photochemical addition of oxalic acid derivatives to propellane in flow has been developed. Furthermore, the synthesis of [1.1.1]propellane itself can be performed in a continuous flow setup, providing on-demand access to this reactive intermediate for subsequent derivatization. A flow chemistry approach could potentially be adapted for the synthesis of 1,3-dichlorobicyclo[1.1.1]pentane by allowing for precise control over reaction parameters such as temperature, pressure, and residence time, which could help to minimize side reactions like oligomerization.
Carbene Insertion into Bicyclo[1.1.0]butane Precursors to Bicyclo[1.1.1]pentanes
An alternative to the [1.1.1]propellane ring-opening is the insertion of a carbene into the central C-C bond of a bicyclo[1.1.0]butane precursor. This method allows for the construction of the BCP framework and can be used to introduce substituents at the bridge positions.
The reaction of dichlorocarbene (B158193) (:CCl₂) with bicyclo[1.1.0]butanes has been reported to yield dihalosubstituted bicyclo[1.1.1]pentanes. This reaction is analogous to the cyclopropanation of alkenes, where the electron-rich central bond of the bicyclo[1.1.0]butane reacts with the electrophilic dichlorocarbene. This strategy directly installs two chlorine atoms onto the newly formed bridge, resulting in a 2,2-dichlorobicyclo[1.1.1]pentane derivative, not the desired 1,3-dichloro isomer. While this method is a valid route to chlorinated BCPs, it does not provide direct access to the 1,3-disubstituted pattern.
Dichlorocarbene Insertion for gem-Dichlorobicyclo[1.1.1]pentanes
The insertion of dichlorocarbene into the central C1-C3 bond of bicyclo[1.1.0]butanes is a notable method for constructing the bicyclo[1.1.1]pentane framework, directly yielding gem-dichlorinated derivatives at the bridge position. nih.govnih.govsnnu.edu.cnresearchgate.netchemrxiv.org This approach is valued for its ability to introduce chlorine atoms at a specific and otherwise difficult-to-access position. nih.gov
The reaction typically involves generating dichlorocarbene from precursors such as chloroform (B151607) or sodium trichloroacetate. nih.gov The highly reactive carbene then adds across the strained central bond of a bicyclo[1.1.0]butane derivative. This strategy has been successfully applied in the synthesis of therapeutic lead compounds on a gram scale. chemrxiv.org
A key advantage of this method is the subsequent versatility of the resulting gem-dichloro-bicyclo[1.1.1]pentanes. These compounds can undergo further transformations, such as radical-based dehalogenation, to afford either monodechlorinated or fully methylene-bridged BCPs. nih.govsnnu.edu.cn The selective removal of one chlorine atom is often facilitated by the stabilizing effect of the remaining halogen on the transition state of the chlorine abstraction. nih.gov
| Precursor | Carbene Source | Product | Notes |
| Bicyclo[1.1.0]butane | :CCl₂ (from CHCl₃ or Cl₃CCO₂Na) | gem-Dichlorobicyclo[1.1.1]pentane | Can be subsequently reduced to monochlorinated or non-chlorinated BCPs. nih.govnih.govsnnu.edu.cn |
Difluorocarbene Insertion for Halogenated Bicyclo[1.1.1]pentanes
Similar to dichlorocarbene, difluorocarbene (:CF₂) insertion into bicyclo[1.1.0]butanes provides a direct route to bridge-fluorinated BCPs. nih.govsnnu.edu.cnresearchgate.netnih.govfigshare.comacs.org This method is particularly significant given the prevalence of fluorine in medicinal chemistry, where its introduction can favorably modulate a molecule's physicochemical properties. nih.gov The synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues has been a key application of this strategy. nih.govfigshare.com
Various precursors have been explored for the generation of difluorocarbene. nih.gov This reaction, however, can be complicated by the formation of 1,4-diene byproducts, which arise from a fragmentation pathway that can occur during the stepwise addition of the carbene. nih.gov Despite this potential side reaction, the difluorocarbene insertion has been established as a practical approach for accessing these valuable fluorinated building blocks. researchgate.net
Direct Halogenation Methods for Bicyclo[1.1.1]pentane Systems
Direct halogenation of the BCP core offers an alternative strategy to carbene insertion methods, allowing for the introduction of halogens onto the bridge positions of a pre-existing BCP framework.
Selective Radical Chlorination of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids
The radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been shown to be a highly selective process. acs.orgchemistryviews.orgresearchgate.net This method allows for the introduction of up to four chlorine atoms onto the methylene (B1212753) bridges of the BCP cage without compromising the strained bicyclic structure. acs.orgresearchgate.net The reaction conditions can be tuned to control the degree of chlorination. For instance, chlorination in carbon tetrachloride saturated with chlorine gas under visible light irradiation at lower temperatures (0–5 °C) tends to yield di- and trichlorinated products, while higher temperatures (60–65 °C) favor the formation of tri- and tetrachlorinated derivatives. chemistryviews.org Using liquid chlorine at 50 °C can provide selective access to the tetrachloride. chemistryviews.org
A significant advantage of this method is its combination with subsequent hydrodechlorination using reagents like tris(trimethylsilyl)silane (B43935) (TMS₃SiH). acs.orgchemistryviews.orgresearchgate.net This two-step sequence provides access to a variety of chlorinated isomers of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid that would be difficult to obtain directly. chemistryviews.org In total, this approach has enabled the selective synthesis of five of the 15 possible chlorinated isomers. chemistryviews.org
| Reaction | Conditions | Major Products |
| Radical Chlorination | CCl₄, Cl₂, visible light, 0–5 °C | Di- and trichlorides |
| Radical Chlorination | CCl₄, Cl₂, visible light, 60–65 °C | Tri- and tetrachlorides |
| Radical Chlorination | Liquid Cl₂, 50 °C | Tetrachloride |
| Hydrodechlorination | TMS₃SiH | Reduced chlorinated isomers |
Synthesis of Polyhalogenated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids
The principles of selective radical chlorination have been extended to already fluorinated BCP systems. researchgate.netnih.govacs.org Specifically, the highly selective radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been reported. nih.govacs.org This process, when combined with subsequent radical hydrodechlorination, has led to the synthesis of novel BCP cages that are substituted with both fluorine and chlorine atoms on the bridge positions. nih.govacs.org This methodology has successfully produced BCP derivatives carrying two fluorine atoms and one to three chlorine atoms. nih.gov The precise positions of all halogen atoms in these complex structures have been confirmed through X-ray diffraction. nih.govacs.org
Specific Routes to 1,3-Dihalogenated Bicyclo[1.1.1]pentanes
The synthesis of 1,3-dihalogenated BCPs is of particular importance as these compounds serve as versatile precursors for further functionalization at the bridgehead positions.
Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane as a Synthetic Intermediate
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) is a key synthetic intermediate that provides a stable and accessible entry point to a wide range of 1,3-disubstituted BCPs. researchgate.netacs.orgnih.govchemrxiv.orglboro.ac.uknih.gov Unlike its highly reactive precursor, [1.1.1]propellane, which must often be generated in situ or stored at low temperatures, DIBCP is a stable crystalline solid. researchgate.netnih.govchemrxiv.org It is synthesized by the treatment of [1.1.1]propellane with iodine. acs.orgchemrxiv.org
Exploration of Other Synthetic Pathways to 1,3-Dichlorobicyclo[1.1.1]pentane
The synthesis of 1,3-dichlorobicyclo[1.1.1]pentane presents a unique challenge in the realm of strained organic molecules. While the bicyclo[1.1.1]pentane (BCP) framework is of significant interest as a bioisostere for aromatic rings in medicinal chemistry, direct and high-yield methods for the preparation of its 1,3-dichloro derivative are not extensively documented. Research into this specific halogenated derivative has explored several synthetic strategies, primarily revolving around the highly reactive intermediate, [1.1.1]propellane.
One of the explored avenues involves the direct radical addition to [1.1.1]propellane using chlorine-containing reagents. The inherent strain in the central bond of [1.1.1]propellane makes it susceptible to homolytic cleavage, initiating radical chain reactions.
Another potential radical-based approach involves the reaction of [1.1.1]propellane with carbon tetrachloride (CCl₄). This reaction is expected to proceed via a radical chain mechanism where a trichloromethyl radical adds to the propellane, followed by chlorine atom transfer to the resulting bicyclo[1.1.1]pentyl radical. However, detailed studies and yields for the formation of 1,3-dichlorobicyclo[1.1.1]pentane through this specific route are not well-documented in the scientific literature.
Given the challenges associated with direct chlorination, an alternative, multi-step synthetic pathway can be envisioned starting from the more readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This dicarboxylic acid is a well-established BCP derivative that can be synthesized on a large scale.
A plausible synthetic sequence could involve the conversion of the carboxylic acid groups to a functionality more amenable to chlorination. One such strategy is decarboxylative halogenation. This transformation, often employing reagents like lead tetraacetate and a chloride source or via photochemically induced reactions, could potentially afford 1,3-dichlorobicyclo[1.1.1]pentane. This method would involve the formation of a BCP-1,3-diradical intermediate followed by trapping with a chlorine atom source. The feasibility and efficiency of such a reaction on the bicyclo[1.1.1]pentane system would require specific investigation.
The following table summarizes the potential synthetic pathways explored for the synthesis of 1,3-dichlorobicyclo[1.1.1]pentane:
| Starting Material | Reagents | Key Features | Reported Yield |
| [1.1.1]Propellane | Sulfuryl Chloride (SO₂Cl₂), UV irradiation | Direct radical addition | Part of a product mixture with a total yield of 50% researchgate.net |
| [1.1.1]Propellane | Carbon Tetrachloride (CCl₄) | Potential radical addition pathway | Not specified in available literature |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Decarboxylative halogenation reagents | Multi-step pathway from a stable precursor | Hypothetical pathway, yields not reported |
Reactivity and Functional Transformations of Halogenated Bicyclo 1.1.1 Pentanes
Nucleophilic Substitution Processes at Bridgehead Halogen Positions
The substitution of halogens at the bridgehead carbons of the BCP core is a key transformation for introducing diverse functionalities. The reactivity of these positions is highly dependent on the nature of the halogen and the nucleophile.
Reactivity of 1,3-Dihalo-Bicyclo[1.1.1]pentanes with Nucleophiles
While much of the detailed research on nucleophilic substitution has been conducted on 1,3-diiodobicyclo[1.1.1]pentane due to the higher reactivity of the carbon-iodine bond, the principles can be extended to 1,3-dichlorobicyclo[1.1.1]pentane. The carbon-chlorine bond is significantly stronger and less polarizable than the carbon-iodine bond, rendering 1,3-dichlorobicyclo[1.1.1]pentane considerably less reactive towards nucleophiles.
Studies on the diiodo analogue have shown that it reacts with a range of nucleophiles, including tertiary amines, pyridines, and sodium methoxide, to yield the corresponding substitution products. For instance, the reaction of 1,3-diiodobicyclo[1.1.1]pentane with pyridines and tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. In contrast, reactions with organolithium and Grignard reagents can lead to the formation of [1.1.1]propellane through a reduction-elimination pathway.
For 1,3-dichlorobicyclo[1.1.1]pentane, harsher reaction conditions would be anticipated to achieve similar nucleophilic substitutions. The decreased reactivity means that stronger nucleophiles or higher temperatures would be necessary to displace the chloride ions. The competitive elimination reaction to form [1.1.1]propellane might also be a significant pathway, depending on the nature of the nucleophilic/basic reagent used.
| Dihalo-BCP | C-X Bond Energy (approx. kcal/mol) | Relative Reactivity with Nucleophiles | Typical Products with N-Nucleophiles |
|---|---|---|---|
| 1,3-Diiodobicyclo[1.1.1]pentane | ~57 | High | Quaternary ammonium salts |
| 1,3-Dichlorobicyclo[1.1.1]pentane | ~84 | Low | Substitution requires forcing conditions |
Mechanistic Insights into Carbocation Intermediates in Nucleophilic Substitutions
The mechanism of nucleophilic substitution at the bridgehead of bicyclo[1.1.1]pentanes is thought to proceed through a carbocationic intermediate. Computational studies on the reaction of 1,3-diiodobicyclo[1.1.1]pentane with pyridine (B92270) suggest the formation of a pyridine-iodine-BCP cation complex. nih.govgelest.com This complex then undergoes further attack by a second pyridine molecule to yield the final pyridinium (B92312) salt. nih.govgelest.com This mechanism highlights the role of the nucleophile in stabilizing the developing positive charge on the bridgehead carbon.
This proposed mechanism involves the formation of a relatively stable "hot intermediate" that is structurally close to a stabilized 3-iodo-1-bicyclo[1.1.1]pentyl cation. researchgate.net The involvement of two nucleophile molecules in stabilizing this key carbocation intermediate has been supported by detailed computational analysis. nih.govgelest.com
In the case of 1,3-dichlorobicyclo[1.1.1]pentane, the formation of a bridgehead carbocation would be significantly more challenging due to the greater difficulty in cleaving the stronger C-Cl bond. The resulting 3-chloro-1-bicyclo[1.1.1]pentyl cation would also be less stable than its iodo- and bromo- counterparts. Therefore, nucleophilic substitution reactions on 1,3-dichlorobicyclo[1.1.1]pentane are expected to have a higher activation energy barrier.
Reductive Dehalogenation Methodologies for Bicyclo[1.1.1]pentane Derivatives
The removal of halogen atoms from the BCP scaffold is a crucial step for the synthesis of unsubstituted or monosubstituted BCPs. Various reductive methods have been developed to achieve this transformation.
Electrochemical Cleavage of Carbon-Halogen Bonds in Polyhalogenated Systems
Electrochemical methods offer a powerful tool for the reductive cleavage of carbon-halogen bonds. A study on multiply bridge-chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids revealed that the electrochemical reduction of these compounds involves the cleavage of C-Cl bonds. This process competes with the reduction of protons provided by the dissociation of the carboxylic acid groups.
The mechanism for the C-Cl bond cleavage is proposed to be a concerted process. The location of the lowest unoccupied molecular orbital (LUMO) changes with the number of chlorine substituents, shifting from the carboxylic acid groups to the BCP cage as the number of chlorines increases. This indicates that the ease of reduction is influenced by the degree of chlorination. The carboxylic acid groups can also participate in the protonation of intermediates formed during the C-Cl bond rupture.
| Compound | Number of Chlorine Atoms | Primary Reduction Process | Mechanism of C-Cl Cleavage |
|---|---|---|---|
| Monochloro-BCP-dicarboxylic acid | 1 | Competing C-Cl cleavage and H+ reduction | Concerted |
| Dichloro-BCP-dicarboxylic acid | 2 | C-Cl cleavage favored | Concerted |
| Tetrachloro-BCP-dicarboxylic acid | 4 | C-Cl cleavage highly favored | Concerted |
Chemoselective Hydrodehalogenation Reactions (e.g., with Silyl (B83357) Hydrides)
Chemoselective hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a key transformation for accessing less functionalized BCPs. Silane-based reducing agents are effective for this purpose, often proceeding through a radical mechanism. nih.govacs.org For instance, tris(trimethylsilyl)silane (B43935) (TTMSS) has been used as a radical reductant in the synthesis of bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane. researchgate.net
The general mechanism for the reduction of alkyl halides with silyl hydrides involves the initiation of a radical chain reaction, often with a radical initiator like AIBN or through photochemical activation. A silyl radical is generated, which then abstracts the halogen atom from the BCP core to form a bridgehead BCP radical. This BCP radical subsequently abstracts a hydrogen atom from another molecule of the silyl hydride, yielding the dehalogenated BCP and regenerating the silyl radical to continue the chain.
This method can be advantageous for its mild conditions and functional group tolerance. The choice of silyl hydride and reaction conditions can allow for the selective reduction of one halogen over another in polyhalogenated compounds, although this can be challenging.
Derivatization of Halogenated Bicyclo[1.1.1]pentane Scaffolds
The carbon-halogen bonds in 1,3-dihalobicyclo[1.1.1]pentanes serve as synthetic handles for a wide range of derivatization reactions, enabling the synthesis of diverse BCP-containing molecules. The halogenated BCP products can be converted into various other derivatives, including carbonyls, alcohols, and heterocycles. rsc.org
For example, the halogen atom can be replaced by a lithium atom through halogen-metal exchange, and the resulting organolithium species can be trapped with various electrophiles. This approach allows for the introduction of carboxyl groups, silyl groups, and other functionalities. Furthermore, transition metal-catalyzed cross-coupling reactions can be employed to form carbon-carbon and carbon-heteroatom bonds at the bridgehead positions. These methods have been instrumental in incorporating the BCP scaffold into complex molecules, including analogues of biologically active compounds such as peptides, nucleosides, and pharmaceuticals. rsc.org The ability to functionalize the BCP core through its halogenated derivatives has significantly expanded the chemical space accessible to medicinal chemists and materials scientists. scribd.com
Absence of Specific Reactivity Data for 1,3-Dichlorobicyclo[1.1.1]pentane Precludes Article Generation
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific, detailed research findings concerning the reactivity and functional transformations of Bicyclo[1.1.1]pentane, 1,3-dichloro- . The available data focuses extensively on other derivatives of the bicyclo[1.1.1]pentane (BCP) scaffold, such as diiodo, dicarboxylic acid, and boronic ester analogues, but does not provide the necessary information to address the specified outline for the dichloro variant.
The primary challenge is the absence of documented studies on the "Functional Group Interconversions on Halogenated Precursors" and the "Scope of Post-Synthetic Functionalization" where Bicyclo[1.1.1]pentane, 1,3-dichloro- is the explicit starting material. While the broader field of BCP chemistry is well-documented, the reactivity of the C-Cl bond at the bridgehead positions of this specific compound is not detailed in the available literature. General principles of organic chemistry suggest that these bonds would be considerably less reactive towards nucleophilic substitution and cross-coupling reactions compared to their bromo- and iodo- counterparts, potentially explaining the limited use of the dichloro derivative as a synthetic precursor.
Without specific examples, reaction conditions, yields, and substrate scopes directly pertaining to Bicyclo[1.1.1]pentane, 1,3-dichloro- , any attempt to generate the requested article would involve speculation and extrapolation from other, more reactive halogenated BCPs. This would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on the specified compound.
Therefore, due to the insufficient specific data in the scientific literature, it is not possible to construct an informative and scientifically accurate article that adheres to the provided outline for Bicyclo[1.1.1]pentane, 1,3-dichloro- .
Elucidation of Structure and Bonding in Halogenated Bicyclo 1.1.1 Pentanes: Theoretical and Experimental Approaches
Computational Chemistry and Quantum Mechanical Studies
Theoretical chemistry provides indispensable tools for understanding the nuanced properties of highly strained molecules like halogenated BCPs, offering insights that are often difficult to obtain through experimental means alone.
The BCP core is characterized by its high strain, which primarily arises from the destabilizing overlap of the rear lobes of the bridgehead orbitals. nih.gov Computational studies, including ab initio and semiempirical calculations, have been crucial in defining the bonding nature within this framework. The hybridization of the carbon orbitals involved in substituent bonding has been a key area of investigation. For the parent hydrocarbon, analysis of ¹J C‐H coupling constants, supported by calculations, established the hybridization of bridgehead carbon orbitals as sp²·⁰ and bridge carbon orbitals as sp²·⁵. nih.gov
The introduction of electronegative substituents, such as chlorine at the 1 and 3 positions, significantly alters the electronic landscape. Density Functional Theory (DFT) calculations are frequently employed to model these effects. nih.govnih.gov These studies help in calculating molecular electrostatic potentials on the BCP surfaces, revealing how halogenation impacts the electron distribution and potential sites for non-covalent interactions. nih.gov Furthermore, computational models can explain the stability of reactive intermediates; for instance, calculations have shown that a developing positive charge at a tertiary site on the BCP framework can be sustained across the entire cage structure, a key factor in its reaction chemistry. springernature.com
Table 1: Representative Inter-bridgehead Distances in Bicyclo[1.1.1]pentane Derivatives
| Compound | Method | Inter-bridgehead Distance (Å) | Reference |
|---|---|---|---|
| Hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylate | X-ray Diffraction | 1.979 | researchgate.net |
| 1,3-Diacetylbicyclo[1.1.1]pentane | X-ray Diffraction | 1.875 | researchgate.net |
| Generic DFT-optimized staffane | DFT | ~1.795 (for C-C) | researchgate.net |
The parent bicyclo[1.1.1]pentane is a highly strained molecule, with a reported strain energy of approximately 65–68 kcal/mol. nih.govresearchgate.netnih.govgoogle.com This high energy content is a defining feature of the BCP framework. google.com Halogenation can further increase this strain due to steric and electronic repulsions.
DFT calculations have been instrumental in quantifying these effects. A systematic study on chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids revealed a dramatic increase in relative strain energy with successive chlorination. researchgate.net This increase is attributed to the non-bonded repulsions between the chlorine atoms. researchgate.net Similarly, calculations for a hexafluorinated BCP derivative suggested a strain energy of 101 kcal/mol, a significant increase from the 68 kcal/mol of the parent hydrocarbon, underscoring the severe steric and electronic penalties of heavy halogenation. researchgate.net These computational findings rationalize the synthetic challenges and unique reactivity of polyhalogenated BCPs.
Table 2: Strain Energies of Bicyclo[1.1.1]pentane Systems
| Compound | Strain Energy (kcal/mol) | Method | Reference |
|---|---|---|---|
| Bicyclo[1.1.1]pentane (Parent) | 65-68 | Various | nih.govresearchgate.netgoogle.com |
| Hexafluorobicyclo[1.1.1]pentane | 101 | Calculation (MP2/6-31G*) | researchgate.net |
| Chlorinated BCP Diacids | Dramatic increase with chlorination | Calculation | researchgate.net |
Computational analysis is a powerful tool for mapping reaction pathways and understanding the energetics involved in the synthesis and transformation of BCPs. acs.orgacs.org For instance, detailed computational analysis of the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane has shown the crucial role of two nucleophile molecules in stabilizing a key carbocation intermediate, a mechanism that would be difficult to prove experimentally. nih.govresearchgate.netnih.gov
In another example, Michl demonstrated the 2,2-dichlorination of 1,3-disubstituted BCP derivatives. nih.gov Computational modeling can be used to explore the mechanism of such radical chlorination reactions, calculating the energies of intermediates and transition states to explain the observed selectivity. nih.gov For the formation of BCPs from bicyclo[1.1.0]butanes, computational studies have supported the role of a triplet carbene intermediate addition into the strained central C-C bond. acs.orgacs.org These models provide a deep, quantitative understanding of the factors controlling the reactivity and stability of halogenated BCPs.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
While computational methods provide theoretical insights, experimental techniques are essential for the definitive characterization of molecular structures.
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. For complex, strained molecules like halogenated BCPs, it provides definitive proof of connectivity, configuration, and key geometric parameters.
The exact positions of halogen atoms in various polyhalogenated BCP derivatives, including those with fluorine and chlorine, have been unequivocally confirmed by X-ray diffraction. nih.gov In studies of chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids, X-ray analysis was used to establish the stereochemistry of the products formed from selective radical chlorination. researchgate.net Similarly, the unique structures of several bicyclo[1.1.1]pentylpyridinium salts, synthesized from 1,3-diiodobicyclo[1.1.1]pentane, were determined through single-crystal X-ray crystallography, highlighting the three-dimensional nature of these molecules. nih.govnih.gov These experimental structures provide crucial validation for the geometries predicted by theoretical calculations and serve as the basis for a deeper understanding of structure-property relationships in this class of compounds.
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of bicyclo[1.1.1]pentane derivatives. The high degree of symmetry in 1,3-disubstituted bicyclo[1.1.1]pentanes often leads to simplified spectra, yet the strained nature of the cage can give rise to unusual chemical shifts and coupling constants.
The 13C NMR spectrum is also simplified by the molecule's symmetry. Three distinct signals are anticipated: one for the two equivalent bridgehead carbons (C1 and C3) and another for the three equivalent methylene (B1212753) bridge carbons (C2, C4, and C5). The carbon atoms directly bonded to the chlorine atoms are expected to be significantly deshielded, appearing at a lower field.
Interactive Data Table: Predicted NMR Data for Bicyclo[1.1.1]pentane, 1,3-dichloro-
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| 1H | ~2.5 - 3.0 | Singlet (s) | All 6 methylene protons are equivalent due to molecular symmetry. |
| 13C | ~60 - 70 | - | Bridgehead carbons (C1, C3) bonded to chlorine. |
| 13C | ~40 - 50 | - | Methylene bridge carbons (C2, C4, C5). |
Note: The predicted chemical shifts are estimations based on general principles and data for analogous strained ring systems. Actual experimental values may vary.
Dynamic NMR studies on bicyclo[1.1.1]pentane systems are less common due to the rigidity of the cage structure. Any dynamic processes, such as conformational changes, would likely require significant energy and are not typically observed under standard NMR conditions. The primary utility of NMR in this context remains the confirmation of the static molecular structure and purity.
Electrochemical Techniques for Reactivity Analysis
Electrochemical methods, particularly cyclic voltammetry, provide valuable insights into the reactivity of halogenated bicyclo[1.1.1]pentanes, specifically their reduction potentials and the stability of the resulting intermediates. The electrochemical reduction of 1,3-dihalobicyclo[1.1.1]pentanes involves the transfer of electrons to the C-X (where X is a halogen) bond, leading to its cleavage.
Studies on the electrochemical reduction of 1,3-dihalobicyclo[1.1.1]pentanes have shown that the process is a two-electron cleavage of one carbon-halogen bond, resulting in the formation of a bridgehead carbanion. acs.orgchemicalbook.comrsc.org The reduction potentials are influenced by the nature of the halogen, with less negative potentials required for heavier halogens (I > Br > Cl) due to the weaker carbon-halogen bond strength.
For Bicyclo[1.1.1]pentane, 1,3-dichloro-, the reduction is expected to occur at a more negative potential compared to its bromo and iodo analogs. The cyclic voltammetry of this compound would likely show an irreversible reduction peak corresponding to the cleavage of a C-Cl bond.
Interactive Data Table: Cyclic Voltammetric Characteristics of the Reduction of 1,3-Dihalobicyclo[1.1.1]pentanes
| Compound | Peak Potential (Ep vs. SCE) in V |
| Bicyclo[1.1.1]pentane, 1,3-diiodo- | -1.58 |
| Bicyclo[1.1.1]pentane, 1-bromo-3-iodo- | -1.68 |
| Bicyclo[1.1.1]pentane, 1,3-dibromo- | -2.01 |
| Bicyclo[1.1.1]pentane, 1,3-dichloro- | -2.42 |
Data sourced from Adcock et al., J. Am. Chem. Soc. 1994, 116 (11), pp 4653–4662. acs.org
The highly negative reduction potential for the dichloro derivative indicates a greater stability of the C-Cl bond compared to C-Br and C-I bonds in this strained system. The electrochemical data is crucial for understanding the electron transfer processes and predicting the reactivity of these compounds in reductive chemical transformations. acs.org The reduction of derivatives of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with chlorine substituents on the methylene bridges has also been investigated, revealing that a concerted mechanism of C-Cl bond cleavage is operative. uochb.czresearchgate.net
Synthetic Applications and Future Directions in Bicyclo 1.1.1 Pentane Chemistry
Strategic Building Blocks in Complex Molecule Synthesis
The rigid, three-dimensional BCP core is a highly sought-after motif in modern chemistry. acs.orgnih.gov Its synthesis and functionalization, however, present unique challenges due to its significant strain energy (66.6 kcal mol⁻¹). acs.org Research has largely focused on developing methods to construct and subsequently elaborate this strained cage system.
Development of Multifunctionalized Bicyclo[1.1.1]pentane Scaffolds
The creation of multifunctionalized BCPs is crucial for their use as versatile scaffolds. While many syntheses begin with the highly reactive and volatile [1.1.1]propellane, significant work has been done on the post-synthesis functionalization of the BCP core. acs.orgresearchgate.net
One key strategy is direct halogenation. Selective radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been shown to be a highly effective method, capable of introducing up to four chlorine atoms onto the bridge positions of the cage without damaging the strained framework. acs.orgresearchgate.net By controlling reaction conditions such as temperature, specific chlorinated isomers can be selectively accessed. chemistryviews.org For example, chlorination in CCl₄ with visible light at 0–5 °C yields di- and trichlorides, while higher temperatures or the use of liquid chlorine can produce tetrachlorinated products. chemistryviews.org
Furthermore, stable, crystalline precursors like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) have emerged as safer and more practical alternatives to [1.1.1]propellane for synthesizing BCP derivatives. researchgate.netacs.org DIBCP, often considered an unwanted byproduct in propellane reactions, serves as a valuable feedstock for generating functionalized BCPs through nucleophilic substitution reactions. acs.org This approach has been used to synthesize a wide range of BCP-pyridinium, quinolinium, and pyrazolium (B1228807) salts, demonstrating the utility of 1,3-dihalo-BCPs as precursors to diverse and complex scaffolds. researchgate.netacs.orglboro.ac.uk This established reactivity for DIBCP strongly suggests that 1,3-dichloro-bicyclo[1.1.1]pentane could serve a similar role as a stable precursor for a variety of multifunctionalized BCPs.
Enantioselective Synthesis of Chiral Bicyclo[1.1.1]pentane Derivatives
The synthesis of chiral BCPs, particularly those with a stereocenter adjacent to the cage, is of high importance as these structures can act as bioisosteres for common motifs like benzylic or propargylic chiral centers found in many bioactive molecules. nih.govacs.org Despite significant advances, methods for the enantioselective synthesis of these α-chiral BCPs remain limited. nih.govacs.org
Current successful strategies predominantly rely on the functionalization of [1.1.1]propellane, where the stereocenter is installed during the ring-opening process. Key methodologies include:
Iridium-Catalyzed Asymmetric Allylic Substitution : This method achieves the 1,3-difunctionalization of [1.1.1]propellane by reacting it with Grignard reagents and allyl carbonates in the presence of a chiral iridium catalyst, yielding α-chiral allylic BCPs with high enantioselectivity. bris.ac.ukbris.ac.uk
NHC-Catalyzed Asymmetric Allylic Substitution : In a transition-metal-free approach, a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) is catalyzed by a chiral N-heterocyclic carbene (NHC), affording a broad range of α-chiral BCPs. nih.govacs.org
Direct C-H Functionalization : Chiral dirhodium catalysts have been employed for the enantioselective intermolecular C-H insertion into the tertiary bridgehead position of BCPs, providing a novel route to chiral derivatives from simpler, non-functionalized cages. semanticscholar.org
These methods underscore the ongoing effort to build stereochemical complexity into the BCP framework, expanding its utility in fields that require precise three-dimensional structures.
Pioneering Applications in Medicinal Chemistry-Oriented Synthesis
The most significant impact of BCP chemistry has been in medicinal chemistry, where the scaffold's unique properties are leveraged to design better drug candidates. acs.orgnih.gov
Advanced Bioisosteric Replacements for Aromatic Rings in Drug Discovery
The BCP scaffold is a premier example of a "non-classical bioisostere," serving as a three-dimensional, saturated replacement for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. acs.orgnih.govbldpharm.com This substitution is a key tactic in the "escape from flatland" strategy in drug design, which aims to increase the sp³-carbon fraction of a molecule to improve its pharmacological profile. acs.orgnih.gov
The BCP core mimics the linear geometry of a para-substituted benzene (B151609) ring, with its bridgehead substituents sharing a 180° exit vector, albeit with a shorter separation distance. acs.orgnih.gov Replacing a flat aromatic ring with a rigid BCP cage can lead to significant improvements in a drug candidate's properties. researchgate.net
Advantages of BCP Bioisosteres:
Improved Physicochemical Properties : BCP analogues often exhibit enhanced aqueous solubility, greater metabolic stability, and improved membrane permeability compared to their aromatic counterparts. nih.govnih.govbldpharm.com
Reduced Lipophilicity : The replacement can lower a compound's lipophilicity, which is often beneficial for its pharmacokinetic profile.
Enhanced Metabolic Stability : The strained C-H bonds of the BCP cage are generally resistant to metabolic degradation. acs.org
A landmark example of this strategy was the replacement of a para-substituted fluorophenyl ring in a γ-secretase inhibitor by a Pfizer research team. bldpharm.com The resulting BCP-containing analogue was not only equipotent but also showed dramatically improved solubility and oral absorption characteristics. bldpharm.comnih.gov
| Compound | Structure | Aqueous Solubility (μg/mL) | Permeability (10⁻⁶ cm/s) | Mouse Cmax (ng/mL) | Mouse AUC (ng·h/mL) |
|---|---|---|---|---|---|
| Phenyl Analogue (BMS-708,163) | Aromatic Ring | 4 | 0.9 | 118 | 516 |
| BCP Analogue | BCP Core | >200 | 5.1 | 431 | 2040 |
Chemical Strategies for Intellectual Property Diversification in Pharmaceutical R&D
Beyond improving physicochemical properties, the use of BCPs as bioisosteres offers a powerful strategy for generating novel chemical entities and navigating existing patent landscapes. nih.govnih.gov Replacing a common structural motif like a benzene ring with a unique and synthetically distinct scaffold like a BCP can create a new composition of matter, providing a clear path to new intellectual property. acs.org
The introduction of this sp³-rich scaffold is an attractive prospect from both a chemical and an intellectual property standpoint. nih.gov Furthermore, the ability to functionalize not only the bridgehead (1,3) positions but also the bridge (2) positions opens up novel vectors for drug design. researchgate.netresearchgate.net This allows chemists to explore new regions of chemical space, potentially leading to compounds with improved potency or selectivity while simultaneously securing a distinct intellectual property position. researchgate.netresearchgate.net
Novel Contributions to Polymer Chemistry and Materials Science
The rigid, linear nature of the 1,3-disubstituted BCP unit makes it an excellent building block for materials science and polymer chemistry. researchgate.net It can function as a non-conjugated linker to precisely control the spatial arrangement of functional groups. researchgate.net
Researchers have synthesized precision polymers, known as poly(1,3‐bicyclo[1.1.1]pentane alkylene)s, using acyclic diene metathesis (ADMET) polymerization. researchgate.net These materials exhibit higher thermal stability compared to linear polyethylene (B3416737). researchgate.net The incorporation of the BCP unit into the polymer backbone can influence the material's crystalline structure; a single BCP unit can act as a defect to disrupt polyethylene crystals, whereas joined BCP units ( bris.ac.ukstaffanes) can lead to entirely new crystalline morphologies. researchgate.net
More recently, BCP-based diphosphine ligands have been developed. These ligands can coordinate with metal atoms to create unique, straight-shaped complexes and coordination polymers, which have potential applications in creating advanced materials such as luminescent photonic materials. nih.govnih.gov The on-surface synthesis of polyphenylene wires containing BCP units as rigid insulators has also been demonstrated, highlighting the potential of BCPs in the design of molecular-scale electronics. diva-portal.org
Future Research Avenues and Emerging Methodologies for Halogenated Bicyclo[1.1.1]pentanes
The field of halogenated bicyclo[1.1.1]pentanes (BCPs) is a dynamic area of chemical research, driven by the increasing demand for these unique scaffolds in medicinal chemistry and materials science. As bioisosteres for para-substituted arenes, alkynes, and tert-butyl groups, BCPs offer a pathway to escape the "flatland" of traditional aromatic systems, often leading to improved physicochemical properties of drug candidates, such as enhanced solubility and metabolic stability. acs.orgresearchgate.net Future research in this area is poised to address the existing challenges in synthesis and to expand the utility of these versatile building blocks.
A significant thrust in future research will be the development of more efficient, scalable, and environmentally benign methods for the synthesis of halogenated BCPs. While the radical addition to [1.1.1]propellane is the cornerstone of BCP synthesis, current methods often rely on stoichiometric initiators or harsh reaction conditions. acs.org Emerging methodologies are focusing on the use of photoredox catalysis to generate halogen radicals under mild conditions. rsc.org For instance, light-induced reactions between alkyl iodides and [1.1.1]propellane have been shown to proceed without the need for catalysts or additives, offering a clean and scalable route to BCP iodides in both batch and flow systems. researchgate.net The extension of these photochemical methods to chlorination, to directly synthesize compounds like 1,3-dichlorobicyclo[1.1.1]pentane, is a logical and important future direction. While the synthesis of mixed 1,3-dihalobicyclo[1.1.1]pentanes has been reported, direct and efficient dichlorination remains an area for development. dntb.gov.ua
Another promising avenue is the exploration of multicomponent reactions for the one-pot synthesis of complex, functionalized halogenated BCPs. A recently developed aryl radical-induced multicomponent coupling of [1.1.1]propellane enables the construction of structurally diverse BCP-sulfides, highlighting the potential for designing sophisticated molecular architectures from simple precursors. acs.org Photocatalytic Minisci-type multicomponent reactions are also emerging for the synthesis of (halo)alkyl BCP-aryls, using [1.1.1]propellane, alkyl halides, and unfunctionalized heteroarenes as starting materials. beilstein-journals.org These strategies allow for the rapid generation of molecular complexity and the introduction of diverse functional groups alongside the halogen atom, which can serve as a handle for further transformations.
The functionalization of the halogenated BCP core is another critical area of future research. The carbon-halogen bond in these systems provides a versatile anchor for a wide range of transformations, including cross-coupling reactions, nucleophilic substitutions, and reductions. nih.govrsc.org Future work will likely focus on expanding the scope of these transformations and developing novel reaction pathways. For example, the synthesis of bicyclo[1.1.1]pentylpyridinium, quinolinium, isoquinolinium, and pyrazolium salts via nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane demonstrates the potential to create novel ionic materials and biologically active compounds. rsc.org
Furthermore, the application of halogenated BCPs in the development of DNA-encoded libraries (DELs) is a rapidly growing field. The ability to perform reactions on a DNA tag under aqueous conditions is crucial for the generation of large and diverse libraries of potential drug candidates. The development of on-DNA hydroalkylation reactions to introduce highly functionalized BCPs via halogen atom transfer is a significant step in this direction.
Finally, a deeper understanding of the structure-property relationships of halogenated BCPs is essential for their rational design in various applications. Computational studies will play a crucial role in predicting the electronic and steric effects of halogen substitution on the BCP core and how these properties influence biological activity and material characteristics. The synthesis and characterization of a wider range of halogenated BCPs, including the elusive 1,3-dichlorobicyclo[1.1.1]pentane, will provide valuable experimental data to validate and refine these computational models.
Table of Synthetic Methodologies for Halogenated BCPs
| Methodology | Description | Key Features |
|---|---|---|
| Radical Addition to [1.1.1]propellane | The most common method, involving the addition of a halogen radical source to the central bond of [1.1.1]propellane. | Versatile for iodo- and bromo-derivatives; can be initiated thermally, photochemically, or with radical initiators. |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate halogen radicals under mild conditions for addition to [1.1.1]propellane. | Mild reaction conditions, high functional group tolerance, potential for asymmetric synthesis. rsc.org |
| Flow Chemistry | Continuous flow synthesis of [1.1.1]propellane and its subsequent halogenation. | Enables safe handling of hazardous intermediates, scalable, and allows for precise control over reaction parameters. |
| Multicomponent Reactions | One-pot reactions involving [1.1.1]propellane, a halogen source, and other reactants to build complex BCPs. | High atom economy, rapid generation of molecular complexity. acs.orgbeilstein-journals.org |
| On-DNA Synthesis | Adaptation of halogenation and subsequent functionalization reactions to be compatible with DNA tags for the creation of DELs. | Enables the synthesis of large and diverse libraries for drug discovery. |
Table of Chemical Compounds
| Compound Name |
|---|
| Bicyclo[1.1.1]pentane, 1,3-dichloro- |
| [1.1.1]Propellane |
| Bicyclo[1.1.1]pentane, 1,3-diiodo- |
| Bicyclo[1.1.1]pentylpyridinium |
| Bicyclo[1.1.1]pentylquinolinium |
| Bicyclo[1.1.1]pentylisoquinolinium |
Q & A
Basic Research Questions
Q. How is 1,3-dichlorobicyclo[1.1.1]pentane synthesized, and what are the key considerations for optimizing reaction conditions?
- Methodological Answer : The compound is typically synthesized via photochemical methods. For example, irradiation of [1.1.1]propellane (generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane) with 2,3-butanedione under UV light (450 W medium-pressure lamp at −10°C) yields 1,3-diacetylbicyclo[1.1.1]pentane, which can be further functionalized . Key considerations include solvent choice (pentane/diethyl ether), temperature control, and precise irradiation duration to avoid side reactions. Recent advances also use triethylborane-initiated atom-transfer radical addition (ATRA) with alkyl halides under mild conditions .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of 1,3-dichlorobicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Infrared (IR) spectroscopy at high resolution (0.0015 cm⁻¹) is critical for identifying strained C–Cl stretches . X-ray crystallography (via Cambridge Crystallographic Data Centre, CCDC) provides definitive structural confirmation, as demonstrated for derivatives like 1,3-diacetylbicyclo[1.1.1]pentane (CCDC 2286521–2286527) . Computational methods (HF/6-31G* and MP2/6-31G*) further validate electronic structures .
Q. What are the thermodynamic and kinetic stability challenges associated with bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : The high ring strain (~70 kcal/mol) and electron-deficient bridgehead carbons make these compounds prone to ring-opening. Stability studies using MP2/6-31G* calculations show that substituents like chlorine enhance stability by delocalizing electron density . Kinetic stabilization can be achieved by bulky substituents or low-temperature storage (−20°C in inert atmospheres) .
Advanced Research Questions
Q. How do electronic and steric factors influence the reactivity of 1,3-dichlorobicyclo[1.1.1]pentane in substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atoms polarize the C–Cl bonds, facilitating nucleophilic substitutions (e.g., SN2 with Grignard reagents). Steric hindrance at the bridgehead positions limits reactivity; computational modeling (MP2/6-31G*) predicts that bulky nucleophiles favor mono-substitution, while smaller nucleophiles enable di-substitution . Photoreactions with disubstituted arenes under UV light can bypass steric limitations via radical intermediates .
Q. What strategies enable enantioselective synthesis of chiral derivatives of 1,3-dichlorobicyclo[1.1.1]pentane?
- Methodological Answer : Asymmetric catalysis remains challenging due to the rigid scaffold. Recent approaches include:
- 1,3-Thiosulfonylation : Using thiosulfonates (e.g., SCF₃, SeCF₃) with propellanes under nickel catalysis to introduce chiral thio/seleno groups .
- Carbene Insertion : Difluorocarbene (:CF₂) insertion into bicyclo[1.1.0]butanes generates chiral 2,2-difluorobicyclo[1.1.1]pentanes, which are reduced to enantiopure products .
Q. How can computational modeling guide the design of 1,3-dichlorobicyclo[1.1.1]pentane-based bioisosteres?
- Methodological Answer : Density functional theory (DFT) calculations compare the electronic and steric profiles of bicyclo[1.1.1]pentane derivatives with classical bioisosteres (e.g., tert-butyl, phenyl). For example, MP2/6-31G* studies show that 1,3-dichloro substitution mimics the electrostatic potential of 1,4-disubstituted arenes, validating its use in drug candidates targeting lipophilic pockets .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for photochemical synthesis: How can researchers reconcile these?
- Resolution : Yields vary due to differences in UV lamp intensity (e.g., 450 W vs. 300 W) and solvent purity. The 2000 procedure reports 60–70% yields using freshly distilled 2,3-butanedione in pentane , while later methods using ATRA achieve >80% yields by avoiding photodegradation . Cross-validation with in situ NMR monitoring is recommended.
Q. Conflicting evidence on the stability of bicyclo[1.1.1]pentane dications: What experimental conditions resolve this?
- Resolution : Early computational studies (HF/6-31G*) suggested dication instability, but MP2/6-31G* geometries with solvent corrections (e.g., acetonitrile dielectric effects) show stabilized dications at −78°C in superacidic media (e.g., HSO₃F/SbF₅) .
Research Frameworks
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PICO Framework :
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FINER Criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
